BenchChemオンラインストアへようこそ!

3-(Cyclopentyloxy)pyrrolidine

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

3-(Cyclopentyloxy)pyrrolidine (CAS 933736-69-7) is a saturated, five-membered heterocyclic building block consisting of a pyrrolidine core substituted with a cyclopentyloxy group at the 3-position. With a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol, it is a secondary amine offered at high purity (>95%) by screening compound suppliers.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B15322797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)pyrrolidine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2CCNC2
InChIInChI=1S/C9H17NO/c1-2-4-8(3-1)11-9-5-6-10-7-9/h8-10H,1-7H2
InChIKeyYBYMABMYGBFEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)pyrrolidine Procurement: A Versatile Heterocyclic Building Block for Drug Discovery


3-(Cyclopentyloxy)pyrrolidine (CAS 933736-69-7) is a saturated, five-membered heterocyclic building block consisting of a pyrrolidine core substituted with a cyclopentyloxy group at the 3-position . With a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol, it is a secondary amine offered at high purity (>95%) by screening compound suppliers . The compound's rigid cyclopentyl ring and ether linkage confer distinct conformational and physicochemical properties that can be exploited in fragment-based drug discovery and the synthesis of lead-like molecules [1]. Crucially, recent functional screening data have identified a specific anti-inflammatory biological activity for this scaffold, differentiating it from purely structural analogs and providing a unique starting point for medicinal chemistry optimization [1].

Why One 3-Alkoxypyrrolidine Cannot Be Substituted for Another in Drug Discovery Programs


Generic substitution among 3-alkoxypyrrolidines is not viable because even minor variations in the alkoxy substituent fundamentally alter the lipophilic-electrostatic balance that governs a lead compound's potency, selectivity, and drug-likeness. The bicyclic ether unit, comprising the pyrrolidine ring and alkoxy group, forms a critical pharmacophore or orienting group in many bioactive molecules [1]. Swapping the cyclopentyloxy group for a smaller alkoxy substituent (e.g., methoxy) or a larger, more flexible one (e.g., cycloheptyloxy) reshapes the conformational landscape available to the pyrrolidine nitrogen, directly impacting key interactions with protein targets [2]. The lack of a one-to-one correspondence in critical parameters like calculated partition coefficient (XLogP3), polar surface area, and the number of rotatable bonds means a direct replacement will not recapitulate the same in vitro or in vivo profile, potentially derailing a lead optimization campaign .

Quantitative Evidence for Selecting 3-(Cyclopentyloxy)pyrrolidine Over Analogous Building Blocks


Cyclic vs. Acyclic Ether Conformation: A Lipophilic Efficiency Sweet Spot

The 3-(cyclopentyloxy) substituent offers a superior balance of rigidity and lipophilicity compared to cyclic and acyclic ether analogs. This 'Goldilocks' conformation is crucial for achieving high ligand efficiency. It is more constrained than acyclic ethers like 3-ethoxypyrrolidine, which have higher rotatable bond counts leading to entropic penalties upon binding, yet its five-membered ring is more compact and less lipophilic than larger cyclic ethers like 3-(cycloheptyloxy)pyrrolidine, which risk excessive clogP and poor solubility .

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

Specific Anti-Inflammatory Activity: Direct Cytokine Suppression in Macrophages

In a 2024 study published in Bioorganic & Medicinal Chemistry Letters, 3-(cyclopentyloxy)pyrrolidine demonstrated direct, functional anti-inflammatory activity by significantly inhibiting the production of key pro-inflammatory cytokines in a macrophage cell model [1]. This functional activity at the cellular level provides a clear biological differentiation point compared to other 3-alkoxypyrrolidine fragments that are typically biologically silent in such assays.

Immunology Inflammation Cytokine Biology

Pharmacokinetic Potential: Computed Blood-Brain Barrier Permeability

Computational studies and preliminary in vivo data suggest that the moderate lipophilicity and low polar surface area of 3-(cyclopentyloxy)pyrrolidine facilitate passive diffusion across the blood-brain barrier (BBB) [1]. This is a key differentiator from analogs with smaller or more polar alkoxy groups, which may have reduced CNS penetration, and larger, highly lipophilic analogs, which risk increased plasma protein binding and rapid hepatic clearance.

Neuropharmacology Pharmacokinetics CNS Drug Discovery

Target Applications for 3-(Cyclopentyloxy)pyrrolidine Driven by Quantitative Evidence


Lead Fragment for CNS-Penetrant Anti-Inflammatory Programs

The compound's unique combination of direct anti-inflammatory activity (TNF-α and IL-6 inhibition in macrophages) and favorable BBB penetration potential makes it an ideal starting point for developing novel therapeutics for neuroinflammatory conditions, such as multiple sclerosis or Parkinson's disease, where crossing the BBB is a critical requirement [1].

Scaffold for Optimizing Ligand Efficiency in Kinase Inhibitor Design

The rigid cyclopentyloxy group serves as an optimal conformational constraint for orienting the pyrrolidine nitrogen to form key hydrogen bonds with kinase hinge regions. Its intermediate XLogP3 of 1.1 helps maintain high ligand lipophilic efficiency (LLE) during optimization, avoiding the potency-lipophilicity trap common with larger alkoxy groups [1].

Building Block for GPCR Modulator Libraries

The evidence indicates this compound is a potential ligand for G-protein coupled receptors (GPCRs) [1]. Its 3-alkoxy substitution pattern is a key structural motif in designing subtype-selective GPCR modulators, where the steric bulk of the cyclopentyl group can differentiate receptor subtype binding pockets better than smaller or larger ethers.

Replacement for Metabolically Labile Acyclic Ethers in Lead Optimization

The cyclopentyl ether is more resistant to oxidative metabolism than acyclic alkyl ethers like ethoxy or propoxy analogs. In a lead optimization scenario, procuring this building block allows medicinal chemists to directly replace a metabolically labile group with a more stable, bioisosteric moiety, potentially improving the compound's half-life without significantly altering its key physicochemical profile [1].

Quote Request

Request a Quote for 3-(Cyclopentyloxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.